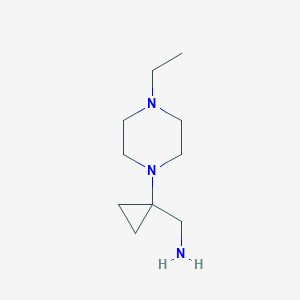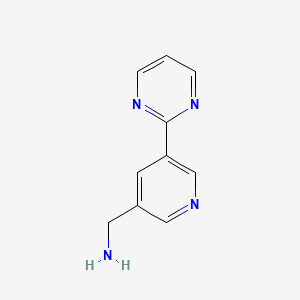
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H10N4. It belongs to the class of heterocyclic compounds, specifically pyridines and pyrimidines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with pyrimidine-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of catalysts such as magnesium oxide nanoparticles has been explored to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Sodium borohydride in ethanol under reflux.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridin-3-yl)furan-2-yl)methanamine
- N-Methyl (5-(Pyridin-3-yl)furan-2-yl)methanamine
- Phenyl(pyridin-2-yl)methanamine
Uniqueness
(5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine is unique due to its dual pyridine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1346687-32-8 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyrimidin-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-5-8-4-9(7-12-6-8)10-13-2-1-3-14-10/h1-4,6-7H,5,11H2 |
InChI Key |
QOJMHZSUYPKBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


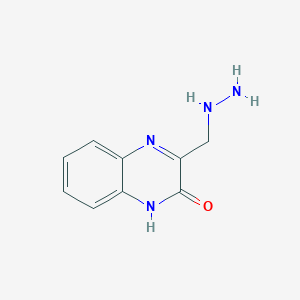
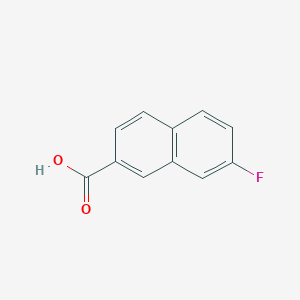
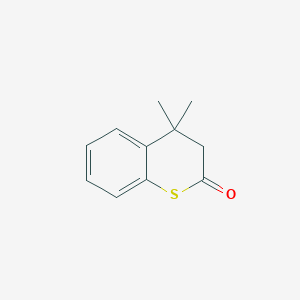
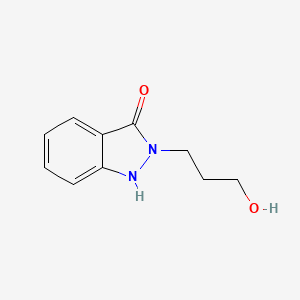
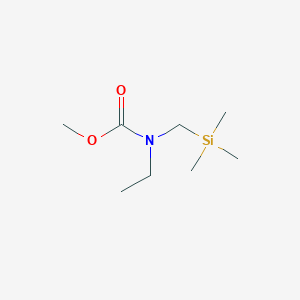
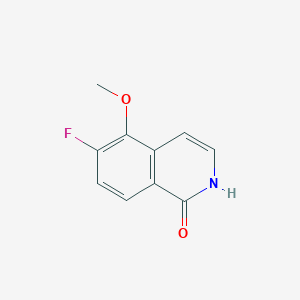
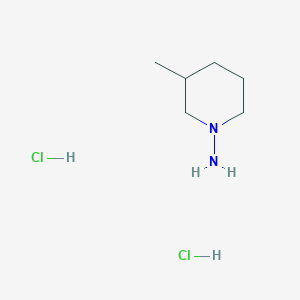
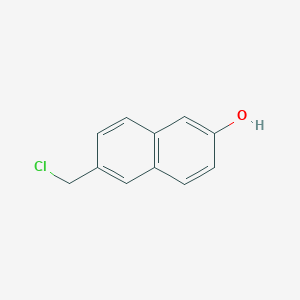
![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
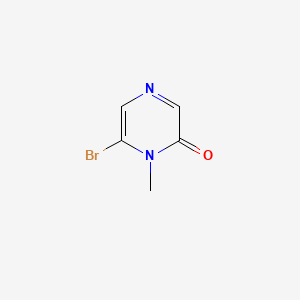
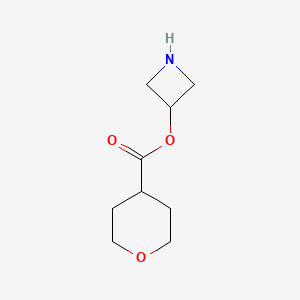
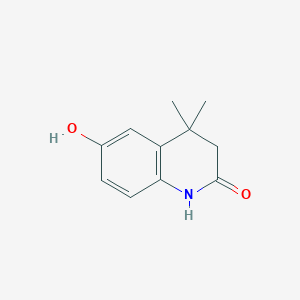
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
